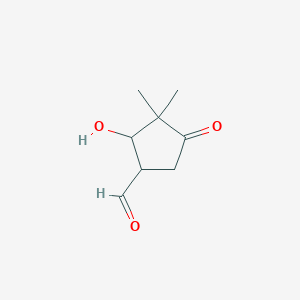![molecular formula C10H24ClO4PSi B14370800 Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester CAS No. 90490-21-4](/img/structure/B14370800.png)
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its unique structural features, which include a chloro-substituted propyl group and a trimethylsilyl ether moiety
Métodos De Preparación
The synthesis of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be achieved through several synthetic routes. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . In this case, the reaction between diethyl phosphite and 3-chloro-2-[(trimethylsilyl)oxy]propyl chloride under controlled conditions yields the desired compound. Industrial production methods may involve similar reaction pathways, optimized for large-scale synthesis and high yield.
Análisis De Reacciones Químicas
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a prodrug or a drug delivery agent is ongoing.
Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The trimethylsilyl ether moiety can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.
Comparación Con Compuestos Similares
Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester can be compared with other phosphonic acid derivatives, such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various chemical applications.
Diethyl ethylphosphonate: Another phosphonate ester with different alkyl substituents.
Trimethylsilyl methylphosphonate: A compound with a similar trimethylsilyl ether moiety but different alkyl groups.
Propiedades
Número CAS |
90490-21-4 |
|---|---|
Fórmula molecular |
C10H24ClO4PSi |
Peso molecular |
302.81 g/mol |
Nombre IUPAC |
(1-chloro-3-diethoxyphosphorylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H24ClO4PSi/c1-6-13-16(12,14-7-2)9-10(8-11)15-17(3,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
HDKDPTDDBDZGLD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(CCl)O[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)

![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
![(3-{[(Prop-2-en-1-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14370773.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
